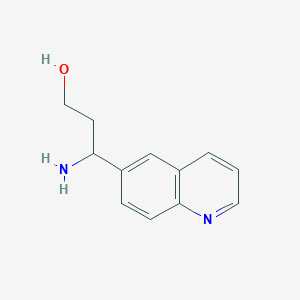

3-Amino-3-(quinolin-6-yl)propan-1-ol

Beschreibung

3-Amino-3-(quinolin-6-yl)propan-1-ol is a chiral amino alcohol derivative featuring a quinoline moiety substituted at the 6-position. Quinoline-based compounds are widely studied for their pharmaceutical relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Eigenschaften

Molekularformel |

C12H14N2O |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

3-amino-3-quinolin-6-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2 |

InChI-Schlüssel |

DARYKJYXTYGLPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(quinolin-6-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of quinoline-6-carboxylic acid followed by amination and hydroxylation steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: The hydroxyl group in 3-Amino-3-(quinolin-6-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming amines.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products:

Oxidation: Quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid derivatives.

Reduction: 3-Amino-3-(quinolin-6-yl)propane.

Substitution: N-acyl or N-alkyl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(quinolin-6-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active quinoline derivatives.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(quinolin-6-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in aromatic substituents and functional groups. Key parameters include molecular properties, synthetic routes, and inferred biological activities.

Table 1: Structural and Functional Comparison

*Calculated based on quinoline (C₉H₇N) + propanolamine (C₃H₉NO).

Structural Analysis

- Quinoline vs.

- Functional Group Impact: The 2-aminophenyl substituent in 886364-15-4 increases polarity and hydrogen-bonding capacity, correlating with higher acute toxicity . In contrast, the isopropoxy group in 787615-30-9 improves lipophilicity, which may enhance membrane permeability .

Biologische Aktivität

3-Amino-3-(quinolin-6-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative data with similar compounds.

Chemical Structure and Properties

The chemical structure of 3-Amino-3-(quinolin-6-yl)propan-1-ol includes a quinoline moiety, which is known for its diverse biological activities. The presence of the amino alcohol group enhances its potential interactions with various biological targets.

The mechanism of action for 3-Amino-3-(quinolin-6-yl)propan-1-ol is not fully elucidated; however, it is believed to interact with specific enzymes and receptors, modulating biochemical pathways that can lead to various biological effects. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.

- Receptor Modulation : It may interact with receptors that play roles in cellular signaling pathways, influencing cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to 3-Amino-3-(quinolin-6-yl)propan-1-ol exhibit potent anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of cancer cells by targeting pathways such as BCL6 and NF-kB, which are crucial in tumorigenesis .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Target Pathway | IC50 (nM) | Reference |

|---|---|---|---|

| CCT373566 | BCL6 | 0.7 | |

| CCT374705 | BCL6 | 4.8 | |

| 3-Amino-3-(quinolin-6-yl)propan-1-ol | Unknown | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against various pathogens, suggesting that 3-Amino-3-(quinolin-6-yl)propan-1-ol may possess similar effects.

Case Study: Antimicrobial Properties

A study on related quinoline compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of 3-Amino-3-(quinolin-6-yl)propan-1-ol relative to other quinoline derivatives.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Reference |

|---|---|---|---|

| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Moderate | Low | |

| 3-Amino-(quinolin-X)-propan-1-alcohol | High | Moderate | |

| 3-Amino-3-(quinolin-6-yl)propan-1-ol | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.